molecular formula C13H9N5O7 B11094507 (6Z)-6-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]-2-nitrocyclohexa-2,4-dien-1-one

(6Z)-6-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]-2-nitrocyclohexa-2,4-dien-1-one

Cat. No.: B11094507
M. Wt: 347.24 g/mol
InChI Key: NDAUVVHGEZSLBT-VGOFMYFVSA-N
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Description

(6Z)-6-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]-2-nitrocyclohexa-2,4-dien-1-one is a complex organic compound with the molecular formula C13H9N5O7. This compound is characterized by its unique structure, which includes a nitro group, a hydrazinyl group, and a dinitrophenyl group. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]-2-nitrocyclohexa-2,4-dien-1-one typically involves the reaction of 2,4-dinitrophenylhydrazine with a suitable aldehyde or ketone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups, converting them into amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines.

Scientific Research Applications

(6Z)-6-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]-2-nitrocyclohexa-2,4-dien-1-one is utilized in various fields of scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects, including its role as an antimicrobial or anticancer agent, is ongoing.

    Industry: It may be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (6Z)-6-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]-2-nitrocyclohexa-2,4-dien-1-one exerts its effects involves interactions with various molecular targets. The nitro and hydrazinyl groups are particularly reactive, allowing the compound to interact with proteins, enzymes, and other biomolecules. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (6Z)-6-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]-2-nitrocyclohexa-2,4-dien-1-one apart is its combination of functional groups, which confer unique reactivity and potential applications. The presence of both nitro and hydrazinyl groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in scientific research.

Properties

Molecular Formula

C13H9N5O7

Molecular Weight

347.24 g/mol

IUPAC Name

2-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-6-nitrophenol

InChI

InChI=1S/C13H9N5O7/c19-13-8(2-1-3-11(13)17(22)23)7-14-15-10-5-4-9(16(20)21)6-12(10)18(24)25/h1-7,15,19H/b14-7+

InChI Key

NDAUVVHGEZSLBT-VGOFMYFVSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])O)/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])O)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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